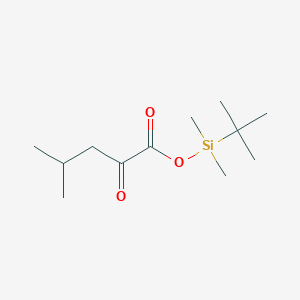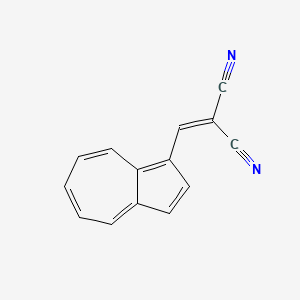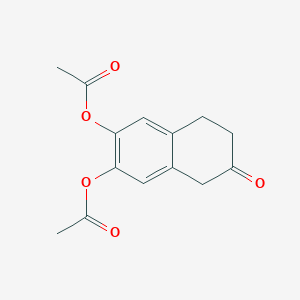
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an oxo group at the 6th position and diacetate groups at the 2nd and 3rd positions of the tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate typically involves the acetylation of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid.
Reduction: 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate groups can also participate in esterification reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is unique due to the presence of two acetate groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propiedades
Número CAS |
90266-10-7 |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(3-acetyloxy-6-oxo-7,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-10-3-4-12(17)5-11(10)7-14(13)19-9(2)16/h6-7H,3-5H2,1-2H3 |
Clave InChI |
YQMZVKYNKPUGOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2CC(=O)CCC2=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


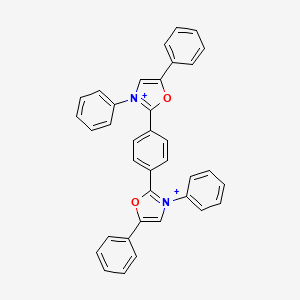
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
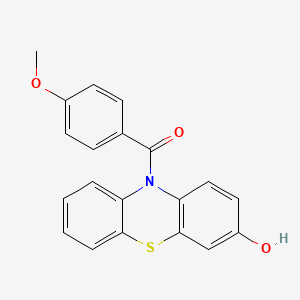
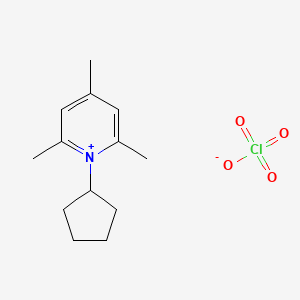


![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
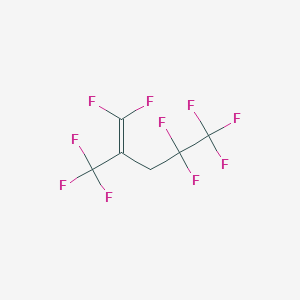
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
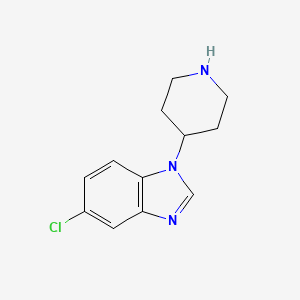
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
